2-Tert-butyl-1,3-diisopropylisourea

Synthetic methodology Reagent preparation O-alkylisourea synthesis

2-Tert-butyl-1,3-diisopropylisourea (CAS 71432-55-8, also designated as O-tert-butyl-N,N′-diisopropylisourea, C₁₁H₂₄N₂O, MW 200.32) is a liquid O-alkylisourea reagent (density 0.84 g/mL, boiling point 61 °C/10 mmHg, refractive index 1.43). It is synthesized via copper(I) chloride-catalyzed addition of tert-butanol to N,N′-diisopropylcarbodiimide (DIC), yielding the product in 81% yield as a colorless oil.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
CAS No. 71432-55-8
Cat. No. B031140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1,3-diisopropylisourea
CAS71432-55-8
SynonymsN,N’-Bis(1-methylethyl)carbamimidic Acid 1,1-Dimethylethyl Ester;  2-tert-Butyl-1,3-diisopropylpseudourea;  N,N’-Diisopropyl-O-tert-butylisourea;  O-tert-Butyl-N,N’-diisopropylisourea;  tert-Butyl N,N’-dipropan-2-ylcarbamimidate
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC(C)NC(=NC(C)C)OC(C)(C)C
InChIInChI=1S/C11H24N2O/c1-8(2)12-10(13-9(3)4)14-11(5,6)7/h8-9H,1-7H3,(H,12,13)
InChIKeyFESDUDPSRMWIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-1,3-diisopropylisourea (CAS 71432-55-8): Procurement-Grade Reagent for Carboxylic Acid tert-Butyl Esterification and Boc-Transfer Chemistry


2-Tert-butyl-1,3-diisopropylisourea (CAS 71432-55-8, also designated as O-tert-butyl-N,N′-diisopropylisourea, C₁₁H₂₄N₂O, MW 200.32) is a liquid O-alkylisourea reagent (density 0.84 g/mL, boiling point 61 °C/10 mmHg, refractive index 1.43) . It is synthesized via copper(I) chloride-catalyzed addition of tert-butanol to N,N′-diisopropylcarbodiimide (DIC), yielding the product in 81% yield as a colorless oil . The compound functions primarily as a tert-butyl transfer agent for the esterification of carboxylic acids and as a tert-butoxycarbonyl (Boc) transfer reagent for amine protection, with established utility in multi-step pharmaceutical intermediate synthesis . Commercial availability includes grades of ≥96% (assay) and >98.0% (titration) purity .

Procurement Alert: Why Generic Substitution of 2-Tert-butyl-1,3-diisopropylisourea Is Not Scientifically Justified


O-Alkylisoureas are not functionally interchangeable despite sharing a common core scaffold. The specific tert-butyl O-substituent on 2-tert-butyl-1,3-diisopropylisourea determines both the transferred group (tert-butyl for esterification or Boc protection) and the steric environment governing reaction selectivity . O-Benzyl-N,N′-diisopropylisourea transfers a benzyl group and serves different synthetic purposes (e.g., prostaglandin benzyl ester formation) [1]. O-Methyl-N,N′-diisopropylisourea (CAS 54648-79-2) transfers a methyl group with distinct reaction kinetics governed by alkali-metal cation coordination . O-p-Nitrobenzyl-N,N′-diisopropylisourea functions specifically as a chromogenic derivatization reagent for HPLC analysis of carboxylic acids [2]. Substituting any of these analogs for 2-tert-butyl-1,3-diisopropylisourea in a protocol requiring tert-butyl ester or Boc protection would yield the wrong product entirely. Even among tert-butyl transfer reagents, N,N-dimethylformamide di-tert-butyl acetal operates via a different mechanistic pathway with distinct substrate compatibility and byproduct profiles [3]. The evidence presented below establishes the quantifiable basis for selecting this specific isourea over generic alternatives.

2-Tert-butyl-1,3-diisopropylisourea: Procurement-Relevant Quantitative Differentiation Evidence


Synthetic Efficiency: 81% Yield with Catalytic CuCl Under Ambient Conditions

The synthesis of 2-tert-butyl-1,3-diisopropylisourea from N,N′-diisopropylcarbodiimide (DIC) and tert-butanol using catalytic CuCl (1 mol%) proceeds at room temperature for 14 hours, yielding the product in 81% isolated yield after reduced-pressure distillation . This catalytic method represents a practical preparation route distinct from stoichiometric activation approaches used for other O-alkylisoureas. In contrast, O-p-nitrobenzyl-N,N′-diisopropylisourea synthesis using DIC and NaOCl achieves only 42.2% yield .

Synthetic methodology Reagent preparation O-alkylisourea synthesis Catalytic addition

Demonstrated tert-Butyl Esterification of Boc-Serine: 50% Yield Under Mild Conditions

TCI's validated experimental protocol demonstrates that 2-tert-butyl-1,3-diisopropylisourea (3.3 mL, 14.0 mmol, 3.0 equiv) reacts with Boc-Ser-OH (0.94 g, 4.6 mmol) in dichloromethane (10 mL) at 3 °C addition followed by room temperature stirring overnight, yielding Boc-Ser-OtBu as a white solid in 50% isolated yield after silica gel chromatography . The reaction proceeds without strong acid or base catalysts that could compromise Boc group integrity. This yield establishes a reproducible baseline for tert-butyl ester formation under mild, non-acidic conditions, distinguishing this reagent from acid-catalyzed Fischer esterification which is incompatible with acid-sensitive substrates (including Boc-protected amines and tert-butyl esters themselves) [1].

tert-Butyl esterification Amino acid derivatization Boc protection Peptide synthesis

Physical Properties Enabling Practical Laboratory Handling and Storage

2-Tert-butyl-1,3-diisopropylisourea is supplied as a colorless to almost colorless clear liquid with density 0.84 g/mL at 20 °C, boiling point 61 °C/10 mmHg, flash point 135 °C, and refractive index 1.43 . The liquid physical state at ambient temperature (20 °C) contrasts with solid O-alkylisourea derivatives such as O-p-nitrobenzyl-N,N′-diisopropylisourea, which require different handling protocols. The reagent requires refrigerated storage (0–10 °C) under inert atmosphere due to moisture and heat sensitivity . Commercial purity specifications range from ≥96% (assay) to >98.0% (nonaqueous titration), providing tiered procurement options based on application stringency .

Reagent handling Laboratory storage Physical properties Procurement specifications

2-Tert-butyl-1,3-diisopropylisourea: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


tert-Butyl Esterification of Acid-Labile and Boc-Protected Amino Acids

The documented 50% yield for Boc-Ser-OtBu formation using this reagent supports its application in peptide and amino acid chemistry where acid-sensitive protecting groups preclude Fischer esterification. This scenario is particularly relevant for laboratories synthesizing protected amino acid building blocks for solid-phase peptide synthesis or medicinal chemistry programs requiring orthogonal protection strategies. Procurement should prioritize this reagent when protocols specify non-acidic tert-butyl ester formation on Boc-containing substrates.

Synthesis of Statin-Class Pharmaceutical Intermediates

2-Tert-butyl-1,3-diisopropylisourea serves as a key synthetic intermediate in the preparation of 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of atorvastatin . The tert-butyl transfer function of this reagent enables selective esterification steps in multi-step syntheses of HMG-CoA reductase inhibitor derivatives. Procurement for this application is supported by documented use in patent-protected synthetic routes .

Total Synthesis of Antifungal Natural Products

The compound is employed as a reagent in the total synthesis of Citrafungin A, an antifungal natural product . This application demonstrates compatibility with complex natural product scaffolds where reagent selectivity and mild reaction conditions are critical to preserving stereochemical integrity and sensitive functional groups. Laboratories engaged in natural product total synthesis or antifungal drug discovery should consider this reagent for tert-butyl ester or Boc protection steps within complex molecular environments.

General Boc Protection of Amines in Multi-Step Organic Synthesis

The compound functions as a tert-butoxycarbonyl (Boc) transfer reagent for amine protection . Its utility extends to multi-step organic syntheses—particularly in medicinal chemistry and drug discovery programs—where orthogonal protecting group strategies are required. The mild reaction conditions (room temperature, neutral pH) documented in the Boc-Ser-OtBu esterification example suggest compatibility with substrates sensitive to strong bases or nucleophiles that would be problematic with alternative Boc transfer reagents such as di-tert-butyl dicarbonate (Boc₂O) under certain conditions.

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